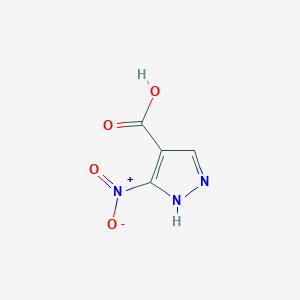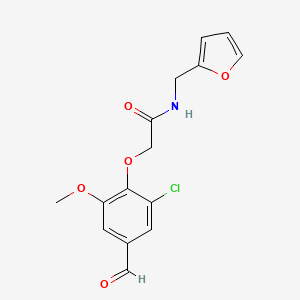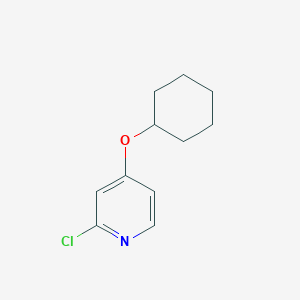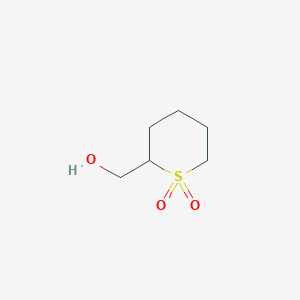
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione, also known as sulbactam, is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to enhance their efficacy against resistant bacteria. Sulbactam has been widely used in clinical settings to treat infections caused by gram-negative bacteria, such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Applications De Recherche Scientifique
Novel Heterocyclic Compound Synthesis
Research has explored the synthesis of polyfunctional fused heterocyclic compounds, highlighting the reactivity of specific dione compounds in creating complex heterocyclic structures. For instance, studies have shown how such diones can react with amino-thioxopyrimidinone in boiling acetic acid, leading to the formation of fused heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hassaneen et al., 2003).
Polymer Solar Cells
In the field of renewable energy, novel alcohol-soluble n-type conjugated polyelectrolytes have been synthesized, incorporating dione backbones to enhance electron mobility and conductivity. These materials have shown promise as electron transport layers in inverted polymer solar cells, demonstrating significant improvements in power conversion efficiency (Lin Hu et al., 2015).
Ring Opening Polymerization
Dione derivatives have also been utilized in the organo-catalyzed ring-opening polymerization of specific lactones, showing the potential for creating polyesters with pendant functional groups. This method indicates a pathway toward biodegradable polymers with tailored properties for medical and environmental applications (Olivier Thillaye du Boullay et al., 2010).
Corrosion Inhibition
Research into the corrosion inhibition properties of spirocyclopropane derivatives, including those with dione functionalities, for mild steel in acidic environments, has revealed their effectiveness as environmentally friendly corrosion inhibitors. These studies suggest potential applications in protecting industrial and infrastructure materials (M. Chafiq et al., 2020).
Organic Field-Effect Transistors
The development of new donor-acceptor-donor molecules with dione cores for organic field-effect transistors underscores the role of these compounds in improving charge transport performance. Such advances could lead to more efficient and durable organic electronic devices (Zhengxu Cai et al., 2013).
Biodegradable Polymer Synthesis
Furthermore, dione compounds have been instrumental in the enzymatic synthesis of biobased polyesters, demonstrating the feasibility of using renewable resources to produce high-performance, environmentally friendly materials (Yi Jiang et al., 2014).
Mécanisme D'action
Target of Action
It’s worth noting that hydroxymethyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Hydroxymethylation, a process involving the introduction of a hydroxymethyl group, can lead to changes in the physical-chemical properties of a compound, potentially enhancing its biological activity .
Biochemical Pathways
Hydroxymethyl compounds can be involved in various metabolic processes .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-related factors .
Result of Action
The introduction of a hydroxymethyl group can lead to changes in a compound’s biological activity, potentially enhancing its therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Propriétés
IUPAC Name |
(1,1-dioxothian-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-5-6-3-1-2-4-10(6,8)9/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNWOCJTEFXXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

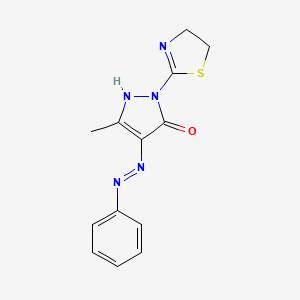
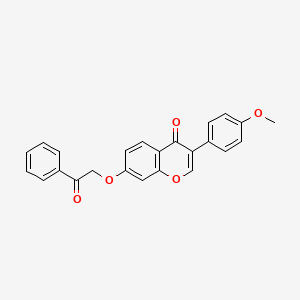
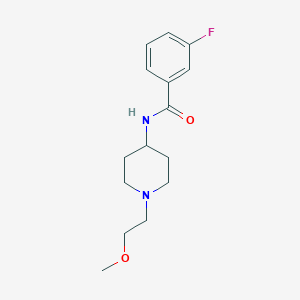
![8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987050.png)

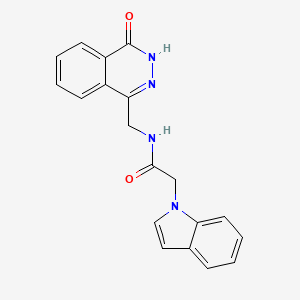
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)

![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)
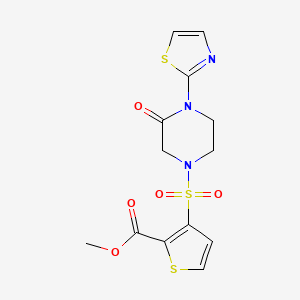
![4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2987063.png)
